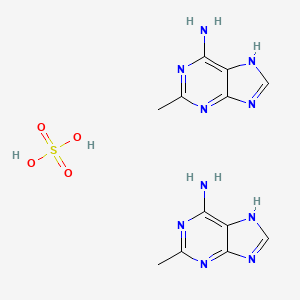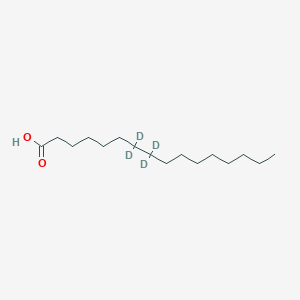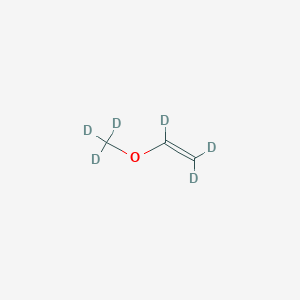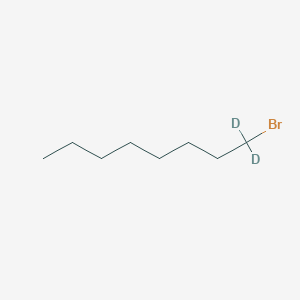
Sodium tridecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium tridecanoate is a sodium salt of tridecanoic acid, with the molecular formula C₁₃H₂₅NaO₂ . It is a carboxylate salt that is commonly used in various industrial and scientific applications due to its surfactant properties and its role in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tridecanoate can be synthesized through the neutralization of tridecanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium where tridecanoic acid is dissolved in water, and sodium hydroxide is added gradually until the pH reaches a neutral level. The reaction can be represented as follows: [ \text{C₁₃H₂₅COOH} + \text{NaOH} \rightarrow \text{C₁₃H₂₅COONa} + \text{H₂O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization processes. The tridecanoic acid is often derived from natural fats and oils through hydrolysis and subsequent purification. The neutralization process is then carried out in large reactors with controlled temperature and pH to ensure complete conversion and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium tridecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tridecanoic acid and other oxidized derivatives.
Reduction: It can be reduced to form tridecanol.
Substitution: It can participate in nucleophilic substitution reactions where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Tridecanoic acid and other carboxylic acids.
Reduction: Tridecanol.
Substitution: Amides, esters, and other substituted derivatives.
Scientific Research Applications
Sodium tridecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Medicine: Research has explored its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Mechanism of Action
The mechanism of action of sodium tridecanoate involves its ability to interact with lipid membranes and disrupt their integrity. This is primarily due to its amphiphilic nature, where the hydrophobic tail interacts with lipid bilayers, and the hydrophilic head interacts with the aqueous environment. This disruption can lead to increased permeability and eventual cell lysis in microbial cells. Additionally, this compound can form micelles that encapsulate hydrophobic molecules, enhancing their solubility and bioavailability .
Comparison with Similar Compounds
- Sodium laurate (C₁₂H₂₃NaO₂)
- Sodium myristate (C₁₄H₂₇NaO₂)
- Sodium palmitate (C₁₆H₃₁NaO₂)
Comparison: Sodium tridecanoate is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to other sodium carboxylates. For instance, it has a different melting point, solubility, and surfactant properties compared to sodium laurate or sodium palmitate. These differences make it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
3015-50-7 |
|---|---|
Molecular Formula |
C13H26NaO2 |
Molecular Weight |
237.33 g/mol |
IUPAC Name |
sodium;tridecanoate |
InChI |
InChI=1S/C13H26O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15;/h2-12H2,1H3,(H,14,15); |
InChI Key |
FYRWSOKGHDXPAK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCC(=O)O.[Na] |
Key on ui other cas no. |
3015-50-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















